

# Application Note: Elucidating Zoldonrasib Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens

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## Compound of Interest

Compound Name: Zoldonrasib

Cat. No.: B10861702

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## Introduction

**Zoldonrasib** (RMC-9805) is a first-in-class, oral, selective inhibitor that targets the active, GTP-bound (ON) state of the KRAS G12D mutant protein.[1][2] This novel mechanism of action, which involves the formation of a covalent tri-complex with KRAS G12D and cyclophilin A, offers a promising therapeutic strategy for various solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).[3][4][5][6] Unlike inhibitors that target the inactive (OFF) state of KRAS, **Zoldonrasib**'s approach may delay or prevent the development of therapeutic resistance by effectively inhibiting the oncogene even in the presence of active upstream signaling.[1][7][8][9][10] However, as with most targeted therapies, acquired resistance is anticipated to be a significant clinical challenge.

The emergence of resistance to KRAS inhibitors can be broadly categorized into on-target mechanisms, such as secondary mutations in the KRAS gene, and off-target mechanisms, which typically involve the activation of bypass signaling pathways.[11] Commonly implicated pathways in resistance to KRAS G12C inhibitors include the MAPK and PI3K signaling cascades, with alterations in genes like NRAS, BRAF, RET, and the tumor suppressor PTEN being identified.[11][12] Genome-wide CRISPR-Cas9 loss-of-function screens have proven to be a powerful, unbiased tool for systematically identifying genes whose inactivation confers resistance to targeted anticancer agents, including other KRAS inhibitors.[12][13][14][15]

This application note provides a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 knockout screens to identify and validate genes and pathways that contribute to resistance to **Zoldonrasib**.

## Principle of the Method

CRISPR-Cas9 genome-wide loss-of-function screens involve the introduction of a pooled library of single-guide RNAs (sgRNAs) into a population of cancer cells that stably express the Cas9 nuclease. Each sgRNA is designed to target and create a knockout of a specific gene. The transduced cell population is then treated with **Zoldonrasib** at a concentration that is cytotoxic to the parental cells. Cells that acquire resistance to the drug due to the knockout of a particular gene will survive and proliferate. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the resistant population compared to a control population, it is possible to identify genes whose loss is enriched, thereby pinpointing potential resistance mechanisms.

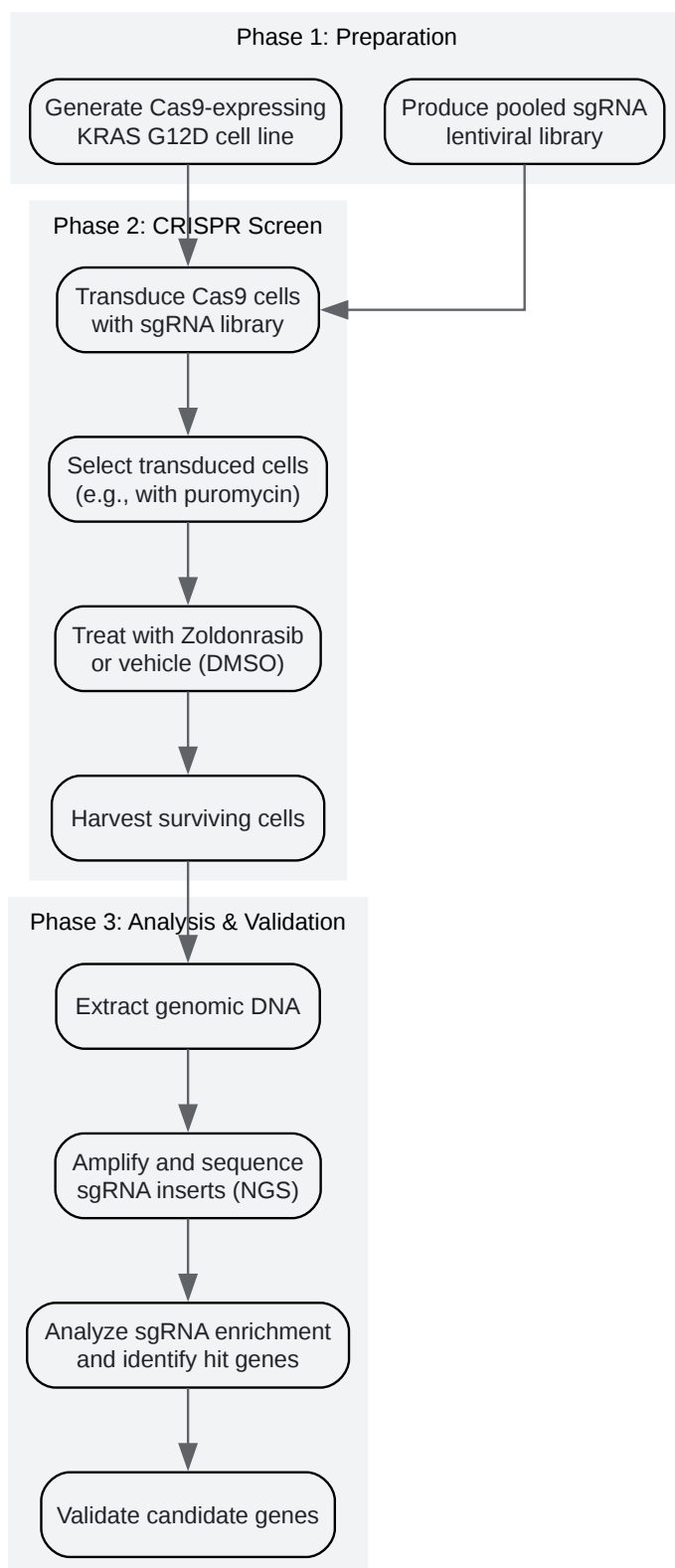
## Materials and Reagents

- KRAS G12D mutant cancer cell line (e.g., MIA PaCa-2, AsPC-1)
- Lentiviral particles for Cas9 expression
- Genome-wide human CRISPR knockout pooled library (e.g., GeCKO v2)
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells for lentivirus production
- Transfection reagent
- Polybrene
- Puromycin
- **Zoldonrasib**
- Cell culture medium and supplements

- Genomic DNA extraction kit
- PCR reagents for sgRNA library amplification
- Next-generation sequencing platform and reagents

## Experimental Workflow

The overall workflow for a CRISPR-Cas9 screen to identify **Zoldonrasib** resistance mechanisms is depicted below.



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Caption: High-level workflow for a **Zoldonrasib** resistance CRISPR screen.

## Detailed Protocols

### Protocol 1: Generation of a Cas9-Expressing Stable Cell Line

- **Cell Culture:** Culture the KRAS G12D mutant cancer cell line of choice in the recommended medium.
- **Lentiviral Transduction:** Transduce the cells with Cas9-expressing lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 in the presence of polybrene (8 µg/mL).
- **Antibiotic Selection:** After 24-48 hours, replace the medium with fresh medium containing the appropriate antibiotic for selection (e.g., puromycin). The concentration of the antibiotic should be determined beforehand with a kill curve.
- **Expansion:** Culture the cells in the selection medium until a resistant population emerges.
- **Validation of Cas9 Expression:** Confirm Cas9 expression and activity using a functional assay, such as transduction with a GFP-targeting sgRNA followed by flow cytometry analysis of GFP knockout.

### Protocol 2: Pooled Lentiviral sgRNA Library Production

- **Cell Seeding:** Seed HEK293T cells in 15 cm dishes such that they reach 70-80% confluency on the day of transfection.
- **Transfection:** Co-transfect the HEK293T cells with the pooled sgRNA library plasmid, and the packaging plasmids psPAX2 and pMD2.G using a suitable transfection reagent.
- **Virus Collection:** Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- **Virus Concentration:** Pool the supernatant, centrifuge to remove cell debris, and concentrate the lentiviral particles, for example, by ultracentrifugation or a precipitation-based method.
- **Titer Determination:** Determine the viral titer to ensure a low MOI during the screen.

## Protocol 3: CRISPR-Cas9 Screen for Zoldonrasib Resistance

- **Cell Transduction:** Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at an MOI of <0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve a representation of at least 200-500 cells per sgRNA in the library.
- **Selection:** After 24-48 hours, select the transduced cells with the appropriate antibiotic until a stable population is obtained.
- **Baseline Sample Collection:** Collect a sample of the transduced cell population to serve as the baseline for sgRNA representation (T0).
- **Drug Treatment:** Split the remaining cells into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with **Zoldonrasib**. The concentration of **Zoldonrasib** should be predetermined to be cytotoxic to the parental Cas9-expressing cells (e.g., IC90).
- **Cell Culture and Harvesting:** Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library representation. Once a resistant population emerges in the **Zoldonrasib**-treated group, harvest the cells from both the control and treated arms.

## Protocol 4: Identification of Enriched sgRNAs

- **Genomic DNA Extraction:** Extract high-quality genomic DNA from the T0, control, and **Zoldonrasib**-treated cell populations.
- **sgRNA Amplification:** Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol. The first step amplifies the sgRNA sequences, and the second step adds the necessary adapters for next-generation sequencing.
- **Next-Generation Sequencing:** Purify the PCR products and perform high-throughput sequencing to determine the read counts for each sgRNA in the different cell populations.

- **Data Analysis:** Analyze the sequencing data to identify sgRNAs that are significantly enriched in the **Zoldonrasib**-treated population compared to the control population. Algorithms such as MAGeCK can be used for this purpose. Genes with multiple highly-enriched sgRNAs are considered high-confidence hits.

## Data Presentation

The results of the CRISPR screen can be summarized in a table to highlight the top candidate genes whose knockout confers resistance to **Zoldonrasib**.

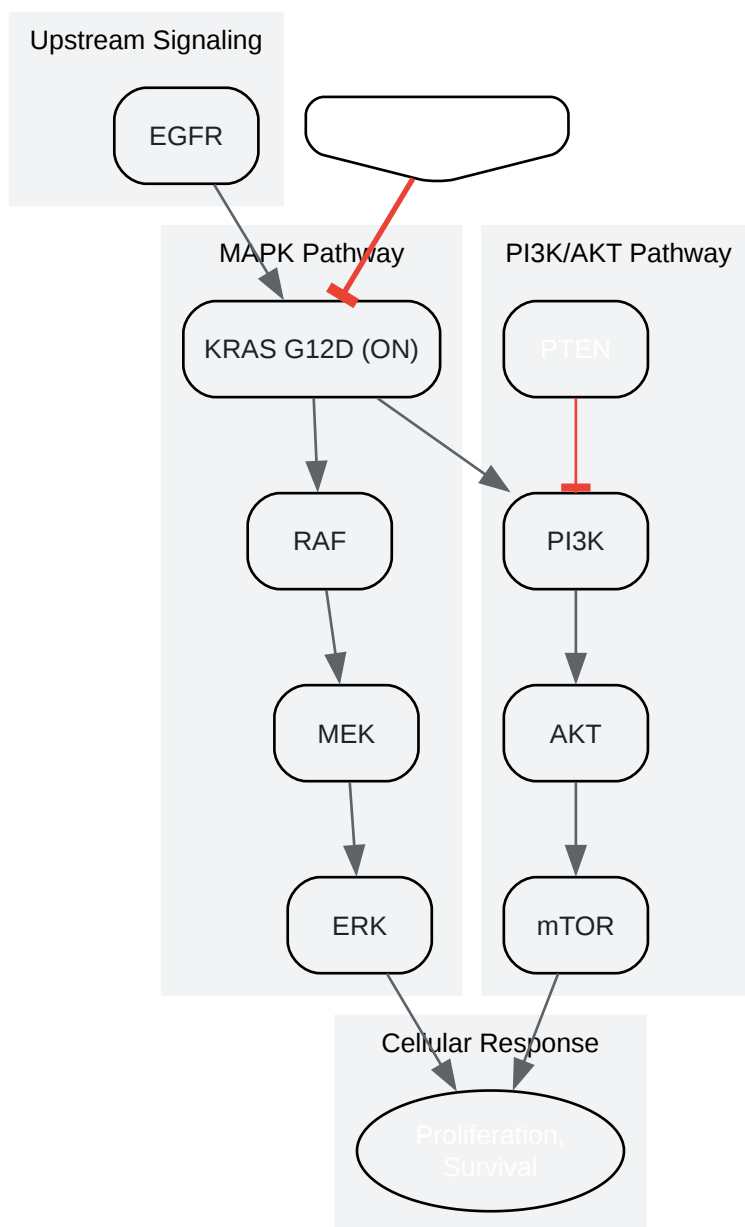
Rank	Gene Symbol	Average Log Fold Change	p-value	Description
1	PTEN	5.8	1.2e-8	Phosphatase and tensin homolog; negative regulator of the PI3K/AKT pathway.
2	NF1	5.2	3.5e-8	Neurofibromin 1; negative regulator of RAS signaling.
3	CDKN2A	4.9	8.1e-7	Cyclin-dependent kinase inhibitor 2A; tumor suppressor involved in cell cycle regulation.
4	KEAP1	4.5	2.4e-6	Kelch-like ECH-associated protein 1; substrate adapter for a ubiquitin E3 ligase complex.
5	STK11	4.1	7.9e-6	Serine/threonine kinase 11 (also known as LKB1); tumor suppressor.

Note: The data presented in this table is hypothetical and for illustrative purposes only.



## Visualization of Potential Resistance Pathways

Based on the known mechanism of **Zoldonrasib** and common resistance pathways to other KRAS inhibitors, a potential signaling network involved in **Zoldonrasib** action and resistance is illustrated below.



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Caption: Simplified KRAS signaling and **Zoldonrasib**'s mechanism of action.

## Validation of Candidate Genes

Candidate genes identified from the primary screen should be validated through individual gene knockout experiments.

- **Design and Clone sgRNAs:** Design 2-3 independent sgRNAs targeting each candidate gene and clone them into a lentiviral vector.
- **Individual Gene Knockout:** Transduce the Cas9-expressing KRAS G12D cell line with the individual sgRNA constructs.
- **Verify Knockout:** Confirm the knockout of the target gene at the protein level by Western blot or at the genomic level by sequencing.
- **Cell Viability Assays:** Perform cell viability assays (e.g., CellTiter-Glo) to assess the response of the knockout cell lines to a range of **Zoldonrasib** concentrations compared to control cells transduced with a non-targeting sgRNA. A rightward shift in the dose-response curve for the knockout cells would confirm the gene's role in conferring resistance.

## Conclusion

Genome-wide CRISPR-Cas9 screens provide a powerful and unbiased approach to identify genes and pathways that mediate resistance to the novel KRAS G12D (ON) inhibitor, **Zoldonrasib**. The protocols and workflow described in this application note offer a comprehensive guide for researchers to systematically explore the mechanisms of **Zoldonrasib** resistance. The identification of such mechanisms is crucial for the development of rational combination therapies to overcome or prevent resistance, ultimately improving patient outcomes.

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